

Mass spectrometry of 3-Bromo-N-methyl-N-boc-propylamine

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Compound of Interest

Compound Name: 3-Bromo-N-methyl-N-boc-propylamine

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An In-Depth Technical Guide to the Mass Spectrometric Analysis of **3-Bromo-N-methyl-N-boc-propylamine**

Introduction

3-Bromo-N-methyl-N-boc-propylamine is a key bifunctional intermediate in synthetic organic chemistry, frequently utilized in the construction of more complex molecules in pharmaceutical and materials science research. Its structure combines a reactive alkyl bromide, a secondary amine, and a tert-butyloxycarbonyl (Boc) protecting group. Accurate characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps. Mass spectrometry (MS) serves as a definitive analytical tool for this purpose, providing not only confirmation of molecular weight but also profound structural insights through controlled fragmentation.

This guide, intended for researchers and drug development professionals, provides a detailed examination of the mass spectrometric behavior of **3-Bromo-N-methyl-N-boc-propylamine**. As dedicated literature on this specific compound is not widely available, this document synthesizes foundational mass spectrometry principles and established fragmentation patterns of its constituent functional groups—alkyl bromides, aliphatic amines, and Boc-carbamates—to construct a predictive and practical framework for its analysis.

Part 1: Molecular Signature & Isotopic Pattern

The initial step in any mass spectrometric analysis is the identification of the molecular ion. For **3-Bromo-N-methyl-N-boc-propylamine** (Chemical Formula: $C_9H_{18}BrNO_2$), the most crucial characteristic is the presence of a bromine atom. Bromine exists naturally as two stable isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio of natural abundance.[1][2] This isotopic distribution imparts a highly distinctive signature on the mass spectrum.

Any ion containing a single bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensities.[2][3] This "M" and "M+2" pattern is a definitive indicator for the presence of bromine in the molecule or fragment.

Table 1: Calculated Mass of **3-Bromo-N-methyl-N-boc-propylamine**

Ion Species	Isotopologue	Monoisotopic Mass (Da)	Predicted m/z (Positive ESI)
[M]	$C_9H_{18}^{79}BrNO_2$	267.052	$[M+H]^+$ at 268.06
[M+2]	$C_9H_{18}^{81}BrNO_2$	269.050	$[M+2+H]^+$ at 270.06

Part 2: Fragmentation Analysis under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization (ESI) is the preferred method for a polar, thermally labile molecule like this, as it is a "soft" ionization technique that typically preserves the molecular ion for subsequent fragmentation analysis (MS/MS). Analysis is best performed in positive ion mode, where the molecule readily accepts a proton to form the $[M+H]^+$ adduct. The fragmentation of the protonated molecule is predictable and dominated by the lability of the Boc protecting group.[4][5]

Primary Fragmentation Pathways: The Boc Group Cascade

The tert-butyloxycarbonyl (Boc) group is designed for easy removal, a property that dictates its fragmentation behavior. Upon collisional activation in the mass spectrometer, the $[M+H]^+$ ion undergoes characteristic neutral losses.

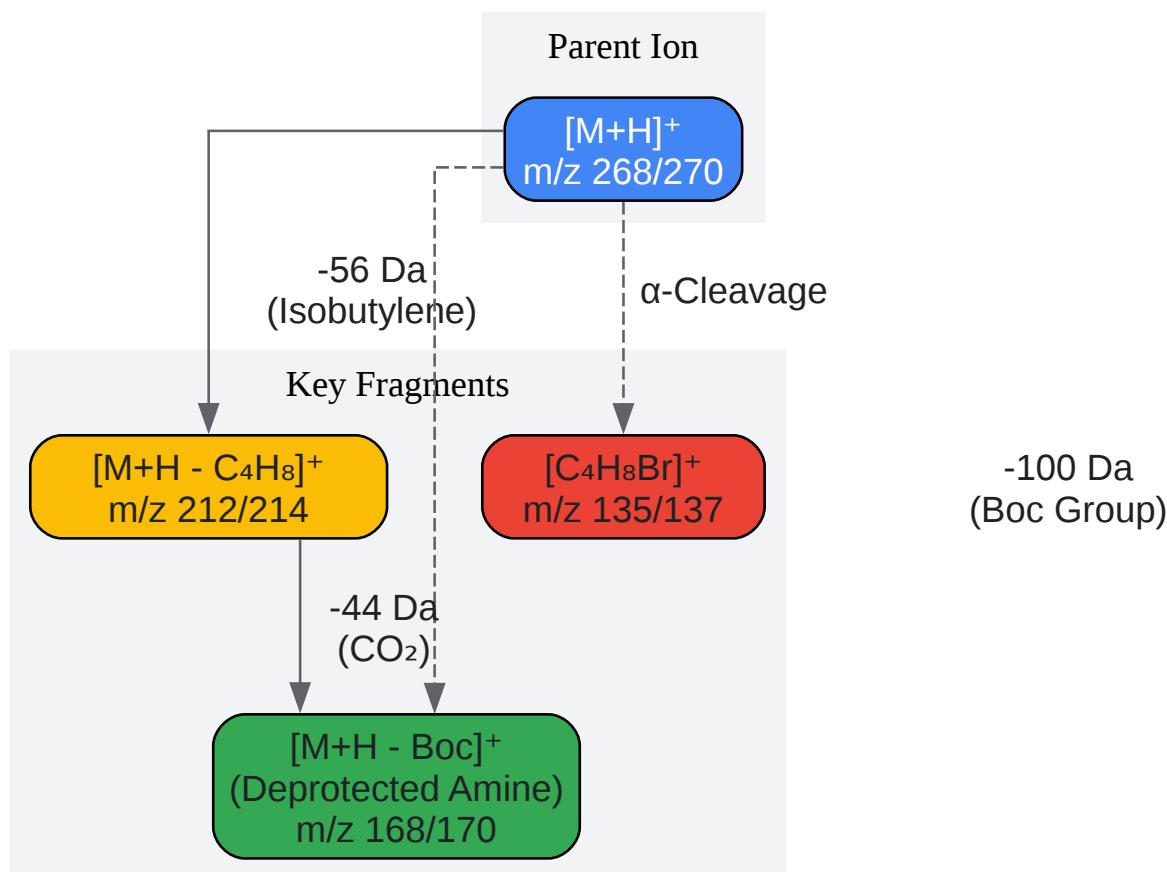
- Loss of Isobutylene (C_4H_8): The most facile and commonly observed fragmentation pathway for Boc-protected amines is the elimination of isobutylene (56 Da) via a six-membered ring rearrangement, often likened to a McLafferty-type rearrangement.[4][6][7] This yields a protonated carbamic acid intermediate.
- Loss of Carbon Dioxide (CO_2): The resulting carbamic acid is unstable and readily loses carbon dioxide (44 Da) to produce the protonated, de-protected amine.
- Combined Loss of Boc Group: Often, these two steps occur in rapid succession, leading to a total neutral loss of 100 Da (isobutylene + CO_2). The resulting fragment corresponds to the protonated N-methyl-3-bromopropylamine.[4]

Secondary Fragmentation Pathways: Backbone & Alkyl Halide Cleavage

While Boc group fragmentation dominates, other cleavages can occur, typically at higher collision energies.

- Alpha-Cleavage: This is a characteristic fragmentation pathway for amines, driven by the formation of a stable, resonance-stabilized iminium ion.[8][9] Cleavage of the $C\alpha-C\beta$ bond in the propyl chain is the most likely alpha-cleavage event, leading to the loss of the largest substituent on the nitrogen.
- C-Br Bond Cleavage: Direct cleavage of the carbon-bromine bond can also occur, resulting in the loss of a bromine radical.[9][10] This fragmentation pathway is generally less favored in ESI compared to the facile losses from the Boc group.

The logical flow of these fragmentation events is depicted below.



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Caption: Predicted ESI-MS/MS fragmentation pathways for protonated **3-Bromo-N-methyl-N-boc-propylamine**.

Table 2: Predicted Key Fragments in Positive Ion ESI-MS/MS

Predicted m/z (⁷⁹ Br/ ⁸¹ Br)	Neutral Loss (Da)	Fragment Ion Structure / Description	Diagnostic Value
268 / 270	-	[M+H] ⁺ : Protonated Molecular Ion	Confirms molecular weight and presence of Bromine.
212 / 214	56	[M+H - C ₄ H ₈] ⁺ : Loss of isobutylene	Confirmatory evidence of the Boc group.
168 / 170	100	[M+H - C ₄ H ₈ - CO ₂] ⁺ : Fully deprotected amine	Confirms the underlying amine structure.
135 / 137	133	[C ₄ H ₈ Br] ⁺ : Bromobutyl fragment	Indicates fragmentation of the propyl chain.
116	152/154	[C ₅ H ₁₀ NO ₂] ⁺ : Boc-N-CH ₃ fragment	Result of alpha-cleavage; confirms N-substitution.

Part 3: Experimental Protocol

A robust and reproducible analysis requires careful optimization of both chromatographic separation and mass spectrometer parameters.

Step-by-Step Methodology

- Sample Preparation:
 - Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL to create a stock solution.
 - Perform a serial dilution from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1-10 µg/mL.
 - Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

- Liquid Chromatography (LC) Conditions:
 - Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size) is suitable.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Rationale: Formic acid is a preferred mobile phase additive as it effectively promotes protonation for ESI while being less harsh than trifluoroacetic acid (TFA), which can cause premature deprotection of the Boc group in the ion source.[\[11\]](#)
 - Gradient: A generic gradient starting at 5% B, ramping to 95% B over 5-7 minutes, holding for 1-2 minutes, and re-equilibrating is a good starting point.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 1 - 5 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - MS1 Full Scan: Scan a range appropriate for the parent ion, e.g., m/z 100-400, to confirm the presence of the $[M+H]^+$ doublet at m/z 268/270.
 - MS/MS Analysis:
 - Precursor Ions: Select both m/z 268.1 and 270.1 for collision-induced dissociation (CID).
 - Collision Energy (CE): Apply a stepped or ramped collision energy (e.g., 10-40 eV). This is critical because the low-energy collisions will induce the facile loss of the Boc group, while higher energies may be required to fragment the underlying molecular backbone.
 - Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to confirm the elemental composition of the parent and fragment ions.

Experimental Workflow Diagram

Caption: A standard workflow for the characterization of **3-Bromo-N-methyl-N-boc-propylamine**.

Part 4: Data Interpretation & Structural Verification

A successful analysis will yield a data set with several key confirmatory features:

- Chromatographic Peak: A single, sharp chromatographic peak corresponding to the compound of interest.
- MS1 Spectrum: The full scan mass spectrum extracted from this peak must show the characteristic 1:1 doublet at m/z 268/270.
- MS/MS Spectrum: The product ion spectrum must contain the predicted fragment ions. The most intense signals should correspond to the neutral loss of isobutylene (a doublet at m/z 212/214) and/or the fully deprotected amine (a doublet at m/z 168/170). The continued presence of the 1:1 bromine isotopic pattern in these major fragments is a powerful confirmation that the bromine atom is intact after the initial fragmentation event.

By systematically verifying the presence of the correct molecular ion and the logical cascade of fragments derived from the Boc group and amine backbone, one can achieve unambiguous identification and structural confirmation of **3-Bromo-N-methyl-N-boc-propylamine**.

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